The Structure-Activity Relationship of hDHODH-IN-14: A Technical Guide
The Structure-Activity Relationship of hDHODH-IN-14: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a series of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of medicinal chemistry, oncology, and immunology.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[1] Consequently, hDHODH has emerged as a promising therapeutic target for the treatment of various cancers, autoimmune disorders, and viral infections.[2][3] This guide focuses on the SAR of a series of acrylamide-based hDHODH inhibitors, providing insights into the structural modifications that influence their inhibitory potency.[4]
Core Structure and Numbering
The core structure of the acrylamide-based hDHODH inhibitors discussed in this guide is presented below. The systematic numbering is used to describe the modifications in the subsequent SAR tables.
Image of the core acrylamide-based hDHODH inhibitor structure with key positions for substitution highlighted.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for the acrylamide-based hDHODH inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against the hDHODH enzyme.
Table 1: Modifications of the Phenyl Ring (Part A)
| Compound | R1 | R2 | R3 | R4 | R5 | hDHODH IC50 (nM) |
| 1a | H | H | H | H | H | >10000 |
| 1b | F | H | H | H | H | 2450 |
| 1c | Cl | H | H | H | H | 1870 |
| 1d | Br | H | H | H | H | 1560 |
| 1e | H | F | H | H | H | 3420 |
| 1f | H | Cl | H | H | H | 2980 |
| 1g | H | H | F | H | H | >10000 |
| 1h | H | H | Cl | H | H | 8760 |
Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.
Table 2: Modifications of the Benzoic Acid Moiety (Part B)
| Compound | R6 | hDHODH IC50 (nM) |
| 2a | H | 1560 |
| 2b | 5-F | 890 |
| 2c | 5-Cl | 1230 |
| 2d | 5-Br | 1310 |
| 2e | 4,5-diF | 450 |
Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.
Table 3: Modifications of the Acrylamide Linker
| Compound | R7 | R8 | hDHODH IC50 (nM) |
| 3a | H | H | 1560 |
| 3b | CH3 | H | 980 |
| 3c | H | CH3 | >10000 |
Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.
Table 4: Optimized Lead Compounds
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | hDHODH IC50 (nM) |
| 42 | Br | H | H | H | H | 5-F | CH3 | 41 |
| 53 | Cl | H | H | H | H | 4,5-diF | CH3 | 44 |
| 54 | Br | H | H | H | H | 4,5-diF | CH3 | 32 |
| 55 | I | H | H | H | H | 4,5-diF | CH3 | 42 |
Data from this table is derived from a study on acrylamide-based hDHODH inhibitors, highlighting the most potent compounds identified.[4]
Experimental Protocols
hDHODH Enzyme Inhibition Assay
The inhibitory activity of the compounds against hDHODH was determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
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Reagents and Materials:
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Recombinant human DHODH (hDHODH)
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Dihydroorotate (DHO)
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Coenzyme Q10 (CoQ10)
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2,6-dichloroindophenol (DCIP)
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Triton X-100
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Tris-HCl buffer (pH 8.0)
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Test compounds dissolved in DMSO
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Assay Procedure:
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The assay is performed in a 96-well plate format.
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A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, CoQ10, and DCIP.
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Test compounds at various concentrations are added to the wells.
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Recombinant hDHODH enzyme is added to the mixture and pre-incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
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The reaction is initiated by the addition of the substrate, dihydroorotate.
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The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.
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The initial reaction rates are calculated from the linear portion of the absorbance curve.
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The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Cell Proliferation Assay
The anti-proliferative activity of the hDHODH inhibitors was evaluated using a cell-based assay, such as the MTT or WST-8 assay, on various cancer cell lines.[5]
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Cell Lines and Culture:
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A panel of human cancer cell lines (e.g., A549, HL-60, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
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Assay Procedure:
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Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compounds or vehicle control (DMSO).
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After a specified incubation period (e.g., 72 hours), a reagent such as WST-8 is added to each well.[5]
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The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
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The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]
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The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
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The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.
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Visualizations
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
SAR Study Workflow
This diagram outlines the logical workflow of a typical structure-activity relationship study for developing novel enzyme inhibitors.
Caption: SAR Study Workflow.
References
- 1. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
